![molecular formula C13H23N5O3 B13583414 prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)
prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azide group, a carbamate group, and an allyl group, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azide Group: The azide group can be introduced through the reaction of a primary amine with sodium azide under suitable conditions.
Carbamate Formation: The carbamate group is formed by reacting an isocyanate with an alcohol or amine.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction involving an allyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Allyl halides, sodium azide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the carbamate group can form stable linkages with various substrates. The allyl group provides additional reactivity, allowing for further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Similar structure but lacks the azide group.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains a propynyl group instead of an allyl group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Contains a nitrophenyl group and a propynyl group.
Uniqueness
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is unique due to the presence of the azide group, which allows for specific bioconjugation reactions, and the combination of carbamate and allyl groups, providing versatile reactivity for various applications.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H23N5O3 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
prop-2-enyl N-[(2S)-1-(3-azidopropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N5O3/c1-4-8-21-13(20)17-11(9-10(2)3)12(19)15-6-5-7-16-18-14/h4,10-11H,1,5-9H2,2-3H3,(H,15,19)(H,17,20)/t11-/m0/s1 |
Clave InChI |
OBSHDJQLVOAVLY-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
SMILES canónico |
CC(C)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
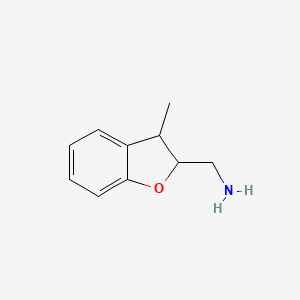
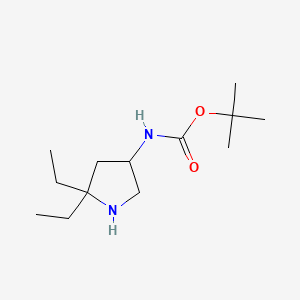
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
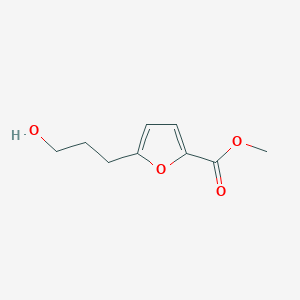
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
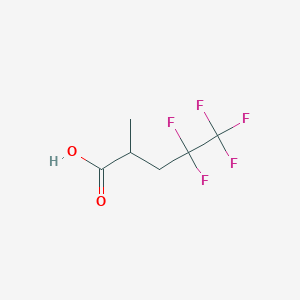
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
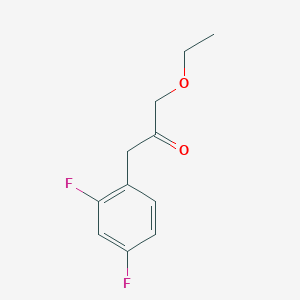
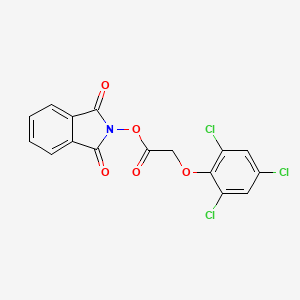
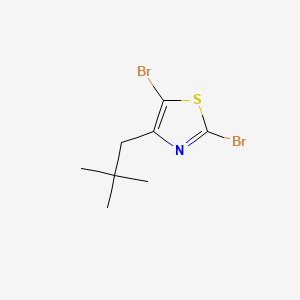

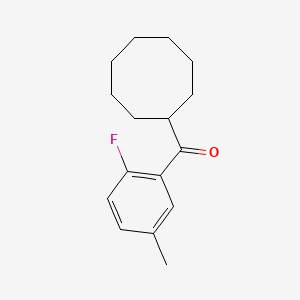
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
